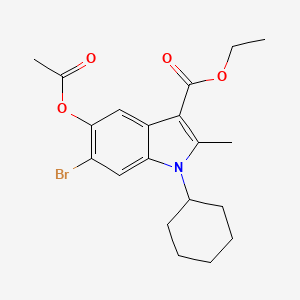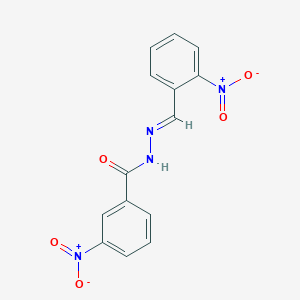![molecular formula C20H12N4O6S B11549875 2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-dinitrophenol](/img/structure/B11549875.png)
2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-dinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-dinitrophenol is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-dinitrophenol typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization . The reaction conditions often require the presence of a catalyst, such as diethylsilane, and are conducted under high pressure (e.g., 5 MPa) to achieve good yields .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including this compound, often involve multi-step synthesis processes. These processes may include diazo-coupling, Knoevenagel condensation, and microwave irradiation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-dinitrophenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the production of dyes, imaging reagents, and electroluminescent devices.
Mechanism of Action
The mechanism of action of 2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-dinitrophenol involves its interaction with various molecular targets and pathways. The compound’s benzothiazole moiety is known to interact with enzymes and receptors, leading to its biological effects. For example, it may inhibit specific enzymes or modulate receptor activity, resulting in antimicrobial or antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler benzothiazole derivative with similar biological activities.
2-(1,3-Benzothiazol-2-ylthio)succinic acid: Another benzothiazole derivative used as a catalyst or ligand in organic synthesis.
Methyl [4-ethoxy-2-(2-furoylimino)-1,3-benzothiazol-3(2H)-yl]acetate: A benzothiazole derivative with applications in medicinal chemistry.
Uniqueness
2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-4,6-dinitrophenol is unique due to its specific structure, which combines a benzothiazole moiety with a dinitrophenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C20H12N4O6S |
|---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
2-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]iminomethyl]-4,6-dinitrophenol |
InChI |
InChI=1S/C20H12N4O6S/c25-17-6-5-12(8-14(17)20-22-15-3-1-2-4-18(15)31-20)21-10-11-7-13(23(27)28)9-16(19(11)26)24(29)30/h1-10,25-26H |
InChI Key |
CGIXTGWZJJOAEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dibromo-6-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11549795.png)

![N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-4-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11549800.png)
![N-benzyl-6-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11549802.png)
![2-iodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B11549813.png)
![2,4-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11549815.png)
![4-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11549820.png)
![O-{3-[(3-bromophenyl)carbamoyl]phenyl} (3-bromophenyl)carbamothioate](/img/structure/B11549821.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide](/img/structure/B11549823.png)
![N-{(E)-[5-(1,3-benzothiazol-2-ylsulfanyl)furan-2-yl]methylidene}-4-butylaniline](/img/structure/B11549830.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11549836.png)

![2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate (non-preferred name)](/img/structure/B11549861.png)
![4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B11549870.png)
